[1,1'-Biphenyl]-2,3',4'-triol
Description
Historical Perspectives in Discovery and Initial Characterization Efforts
Detailed historical accounts of the specific discovery and initial characterization of [1,1'-Biphenyl]-2,3',4'-triol are not extensively documented in readily available literature. However, the study of hydroxylated biphenyls, in general, has roots in the investigation of the metabolism of biphenyl (B1667301) and its derivatives. Early research often focused on the products formed from the enzymatic hydroxylation of biphenyl in various organisms. The synthesis and characterization of different biphenyl triol isomers have likely been driven by the need for analytical standards to identify these metabolic products and to explore their chemical and biological properties. The development of sophisticated analytical techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) has been crucial in the definitive identification and characterization of such specific isomers.
Significance of this compound within its Chemical Class
The significance of this compound within the broader class of hydroxylated biphenyls stems from the influence of the number and position of its hydroxyl groups on its physicochemical and biological properties. The arrangement of the three hydroxyl groups in this compound affects its polarity, solubility, and potential for intermolecular interactions, such as hydrogen bonding. These characteristics, in turn, influence its behavior in biological systems.
Research on related hydroxylated biphenyls has demonstrated a wide range of biological activities, including antibacterial and enzyme-inhibiting properties. nih.govmdpi.comresearchgate.net For instance, studies on other biphenyl triols have indicated that the position of the hydroxyl groups is a critical determinant of their biological efficacy. While specific studies on the biological activities of this compound are not abundant, its structural similarity to other bioactive biphenyls suggests it may possess interesting properties worthy of investigation.
Modern synthetic methods, such as the Suzuki-Miyaura cross-coupling reaction, have become pivotal in the preparation of various biphenyl derivatives, allowing for the targeted synthesis of specific isomers like this compound for further study. nih.gov
Current Research Landscape and Unaddressed Questions Pertaining to this compound
The current research landscape for this compound appears to be in a nascent stage, with many unanswered questions. While the fundamental chemical properties can be found in databases, in-depth studies on its specific biological activities and potential applications are not widely reported.
Key unaddressed questions include:
What are the specific biological targets of this compound?
How does its unique hydroxylation pattern influence its bioactivity compared to other biphenyl triol isomers?
What is its natural occurrence, if any, and what are its metabolic pathways in different organisms?
What are the most efficient and scalable synthetic routes for its production to enable more extensive research?
Could this compound serve as a scaffold for the development of new therapeutic agents or other functional materials?
Future research will likely focus on addressing these questions through a combination of synthetic chemistry, biological screening, and computational modeling. Elucidating the structure-activity relationships of this compound and its derivatives could pave the way for new discoveries in medicinal chemistry and materials science.
Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀O₃ | nih.gov |
| Molecular Weight | 202.21 g/mol | nih.gov |
| IUPAC Name | 4-(3-hydroxyphenyl)benzene-1,3-diol | nih.gov |
| CAS Number | 4190-05-0 | researchgate.netnih.gov |
Synonyms for this compound
| Synonym |
| 2,3',4-Biphenyltriol |
| 2,3',4-Trihydroxydiphenyl |
| 4-(3-Hydroxyphenyl)benzene-1,3-diol |
Source: researchgate.netnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(2-hydroxyphenyl)benzene-1,2-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c13-10-4-2-1-3-9(10)8-5-6-11(14)12(15)7-8/h1-7,13-15H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYOVCAARQQEQMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Natural Occurrence and Biosynthetic Pathways of 1,1 Biphenyl 2,3 ,4 Triol
Isolation and Identification from Biological Matrices
The detection and characterization of [1,1'-Biphenyl]-2,3',4'-triol in natural sources are areas of ongoing research. While direct isolation of this specific triol is not extensively documented, related compounds have been identified in various biological systems, suggesting its potential natural occurrence.
While the explicit isolation of this compound from botanical sources is not yet reported in widely available literature, the genus Chaenomeles (Flowering Quince), belonging to the Rosaceae family, is known to produce a variety of biphenyl (B1667301) compounds. nih.govnih.govnih.gov Investigations into the chemical constituents of the twigs of Chaenomeles speciosa and Chaenomeles sinensis have led to the identification of several biphenyl derivatives. nih.govnih.gov This suggests that the enzymatic machinery for biphenyl biosynthesis is present in these plants, making them a plausible, though unconfirmed, source of this compound.
Table 1: Biphenyl Compounds Isolated from Chaenomeles Species
| Compound Name | Plant Source | Reference |
|---|---|---|
| A new biphenyl derivative | Chaenomeles speciosa | nih.gov |
| Four known biphenyl compounds | Chaenomeles speciosa | nih.gov |
| Chaenomin (a new biphenyl compound) | Chaenomeles sinensis | nih.gov |
This table showcases the diversity of biphenyl structures found in the Chaenomeles genus, highlighting its potential as a source for related compounds like this compound.
The microbial realm, particularly fungi, presents a more strongly indicated source of this compound. The compound was first mentioned in scientific literature as a derivative of dehydroaltenusin (B1670195), a metabolite produced by fungi. Furthermore, research into naturally occurring hydroxylated biphenyls has pointed towards fungal origins, with related compounds like 5'-methoxy-6-methyl-[1,1'-biphenyl]-3,3',4'-triol (decarboxylaltenusin) being identified from various fungi in the 1970s.
Studies on the fungal metabolism of biphenyl have demonstrated the capacity of certain fungi to hydroxylate the biphenyl core. For instance, the fungus Cunninghamella elegans has been shown to transform biphenyl into several hydroxylated derivatives, including 2-, 3-, and 4-hydroxybiphenyl, as well as 4,4'-dihydroxybiphenyl. nih.govnih.gov While these studies did not specifically identify this compound, they confirm the presence of the necessary enzymatic machinery for such biotransformations in fungi.
Table 2: Hydroxylated Biphenyl Metabolites from Cunninghamella elegans
| Metabolite | Precursor | Reference |
|---|---|---|
| 2-hydroxybiphenyl | Biphenyl | nih.govnih.gov |
| 3-hydroxybiphenyl | Biphenyl | nih.govnih.gov |
| 4-hydroxybiphenyl | Biphenyl | nih.govnih.gov |
| 4,4'-dihydroxybiphenyl | Biphenyl | nih.govnih.gov |
| 2,4'-dihydroxybiphenyl (tentative) | Biphenyl | nih.gov |
This table illustrates the capability of fungi to produce a range of hydroxylated biphenyls, supporting the hypothesis of a fungal origin for this compound.
Currently, there is a lack of specific data regarding the detection of this compound in other biological systems beyond the suggestive evidence from the fungal kingdom.
Precursors and Enzymatic Machinery in this compound Biosynthesis
The precise biosynthetic pathway leading to this compound has not been fully elucidated. However, by examining the biosynthesis of related biphenyl compounds in both plants and fungi, a putative pathway can be proposed.
The biosynthesis of biphenyls in plants, such as the phytoalexin aucuparin (B161809) in Sorbus aucuparia, is initiated by the formation of a dihydroxybiphenyl precursor. nih.gov This central intermediate is then subject to further modifications. In fungi, many aromatic compounds are synthesized via the polyketide pathway, where simple acetate (B1210297) units are assembled by polyketide synthases (PKSs) to form a polyketide chain that subsequently undergoes cyclization and aromatization. nih.govalbany.edu It is plausible that the biphenyl core of this compound is also derived from a polyketide precursor. Subsequent hydroxylation and other modifications would then lead to the final triol structure.
The formation of this compound likely involves a series of enzymatic reactions. Based on the biosynthesis of related compounds, the key enzymes would include:
Biphenyl Synthase/Polyketide Synthase (PKS): In plants, a biphenyl synthase would catalyze the formation of the initial biphenyl scaffold. nih.gov In fungi, a PKS would be responsible for generating the aromatic core structure. nih.govalbany.edu
Hydroxylases (Cytochrome P450 Monooxygenases): The introduction of hydroxyl groups onto the biphenyl backbone is a critical step. Cytochrome P450 monooxygenases (CYPs) are a major class of enzymes known to catalyze such hydroxylation reactions in both plants and fungi. nih.govmdpi.com The stepwise hydroxylation of a biphenyl precursor at the 2, 3', and 4' positions would be carried out by one or more specific CYPs. Fungal CYPs are particularly noted for their role in xenobiotic metabolism and the biotransformation of hazardous chemicals. nih.gov
The biosynthesis of aucuparin in S. aucuparia involves a biphenyl 4-hydroxylase, which is a microsomal cytochrome P450 monooxygenase. nih.gov This provides a direct analogy for the potential enzymatic machinery involved in the formation of this compound.
Characterization of Key Enzymes Involved in this compound Formation
Gene Identification and Expression of Biosynthetic Enzymes
While genes specifically encoding the biosynthetic pathway for this compound have not been identified, analogous pathways provide a framework for their potential discovery. In pear, two transcripts for biphenyl synthase, PcBIS1 and PcBIS2, have been cloned and characterized. nih.gov The expression of these genes is induced upon infection with E. amylovora. nih.gov
The identification of the specific cytochrome P450 genes responsible for the hydroxylation of the biphenyl backbone would require transcriptomic analysis of plants or fungi producing this compound, likely under conditions that stimulate its production. Genes encoding CYP450s are often found in biosynthetic gene clusters (BGCs) along with other pathway-related genes in fungi. nih.gov These clusters can contain genes for backbone synthesis, tailoring enzymes (like hydroxylases), transporters, and transcription factors. nih.gov
Table 1: Putative Enzymes and Genes in this compound Biosynthesis
| Enzyme | Gene (Putative) | Function | Organism Class |
| Biphenyl Synthase (BIS) | BIS | Formation of the biphenyl core | Plants |
| Cytochrome P450 Monooxygenase | CYP | Hydroxylation at C-2 | Plants, Fungi |
| Cytochrome P450 Monooxygenase | CYP | Hydroxylation at C-3' | Plants, Fungi |
| Cytochrome P450 Monooxygenase | CYP | Hydroxylation at C-4' | Plants, Fungi |
Mechanistic Studies of Enzymatic Transformations
The enzymatic mechanism of biphenyl synthase involves a series of decarboxylative condensations and a final cyclization and aromatization to form the biphenyl ring system.
The hydroxylation reactions are catalyzed by cytochrome P450 monooxygenases. These enzymes utilize a heme cofactor to activate molecular oxygen, which is then inserted into a C-H bond of the substrate. The regioselectivity of these enzymes determines the specific position of hydroxylation on the biphenyl rings. The formation of this compound would require at least three distinct hydroxylation steps, potentially catalyzed by one or more CYP450 enzymes. The mechanism involves the formation of a highly reactive iron-oxo intermediate within the enzyme's active site, which then abstracts a hydrogen atom from the aromatic ring, followed by the rebound of a hydroxyl group.
Regulation of this compound Biosynthesis
The biosynthesis of secondary metabolites like this compound is tightly regulated to ensure their production occurs at the appropriate time and in response to specific stimuli.
Transcriptional and Translational Control Mechanisms
The primary level of regulation for phytoalexin biosynthesis is at the transcriptional level. nih.gov The expression of biosynthetic genes, such as BIS and the relevant CYPs, is likely controlled by specific transcription factors. In plants, transcription factor families like MYB, bHLH, and WRKY are known to regulate secondary metabolic pathways in response to stress signals. nih.govnih.gov For instance, the promoters of biphenyl synthase genes would contain cis-acting regulatory elements that are recognized by transcription factors activated during a pathogen attack.
In fungi, the genes for secondary metabolite biosynthesis are often located in biosynthetic gene clusters (BGCs), which are co-regulated. nih.gov These clusters frequently contain a pathway-specific transcription factor that controls the expression of all the genes within the cluster. frontiersin.org The activation of this transcription factor can be triggered by various signals, leading to the coordinated expression of the entire biosynthetic pathway.
Environmental and Developmental Influences on Production
The production of this compound, particularly as a phytoalexin in plants, is expected to be strongly influenced by environmental cues. Biotic stressors, such as fungal or bacterial infection, are potent inducers of phytoalexin biosynthesis. nih.gov Abiotic stressors like UV radiation, heavy metals, or wounding could also potentially trigger its production.
In fungi, the production of secondary metabolites is highly dependent on environmental and developmental conditions. uomustansiriyah.edu.iq Factors such as nutrient availability (carbon and nitrogen sources), pH, temperature, and light can significantly impact the expression of biosynthetic gene clusters and, consequently, the production of specific compounds. uomustansiriyah.edu.iqmdpi.com For example, the biosynthesis of this compound in a fungal species might be enhanced under conditions of nutrient limitation or in response to competition with other microorganisms.
Table 2: Potential Factors Influencing this compound Production
| Factor | Organism | Effect on Biosynthesis |
| Pathogen Infection | Plants | Induction |
| Wounding | Plants | Induction |
| UV Radiation | Plants | Potential Induction |
| Nutrient Limitation | Fungi | Potential Induction/Repression |
| pH | Fungi | Modulation |
| Temperature | Fungi | Modulation |
| Light | Fungi | Potential Modulation |
Synthetic Strategies and Chemical Derivatization of 1,1 Biphenyl 2,3 ,4 Triol
Total Synthesis Approaches for [1,1'-Biphenyl]-2,3',4'-triol
The construction of the this compound scaffold relies on the strategic formation of the central carbon-carbon bond linking the two aromatic rings. Modern synthetic approaches predominantly employ palladium-catalyzed cross-coupling reactions, which offer high efficiency and functional group tolerance.
Retrosynthetic Analysis and Key Disconnections
A logical retrosynthetic analysis of this compound identifies the most strategic disconnection as the C-C single bond between the two phenyl rings. This approach simplifies the target molecule into two functionalized benzene (B151609) precursors. The choice of which precursor bears which functionalities is crucial for a successful synthesis and depends on the selected cross-coupling strategy. For instance, a Suzuki-Miyaura coupling would necessitate one ring being a boronic acid (or its ester derivative) and the other an aryl halide.
To achieve the desired 2,3',4'-trihydroxy substitution pattern, the hydroxyl groups on the precursor rings would likely need to be protected during the coupling reaction to prevent unwanted side reactions. Common protecting groups for phenols, such as benzyl (B1604629) or silyl (B83357) ethers, would be suitable. The final step of the synthesis would then involve a deprotection step to reveal the free hydroxyl groups.
Palladium-Catalyzed Coupling Reactions in Biphenyl (B1667301) Synthesis
Palladium-catalyzed cross-coupling reactions are the cornerstone of modern biphenyl synthesis. The Suzuki-Miyaura coupling is particularly prominent due to its mild reaction conditions, commercial availability of a wide range of boronic acids, and tolerance to various functional groups. nih.gov
In a plausible synthetic route to this compound, a suitably protected brominated phenol (B47542) derivative could be coupled with a protected hydroxyphenylboronic acid. For example, the Suzuki-Miyaura coupling of a protected 2-bromo-4-hydroxyphenol with a protected 3',4'-dihydroxyphenylboronic acid would yield the protected biphenyl backbone. The choice of palladium catalyst and ligand is critical for achieving high yields and preventing side reactions. Catalysts such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ are commonly employed for such transformations.
Comparative Analysis of Synthetic Yields and Efficiency
| Reaction Step | General Yield Range (%) | Key Factors Influencing Yield |
| Palladium-Catalyzed Coupling | 60-95% | Choice of catalyst and ligand, reaction temperature, base, and solvent. |
| Deprotection | 70-99% | Nature of the protecting group, deprotection reagent, and reaction conditions. |
Semisynthesis and Biocatalytic Modifications of this compound
While the total synthesis of this compound is the primary route for its production, semisynthetic and biocatalytic methods offer intriguing possibilities for generating novel analogs with potentially enhanced biological activities.
Enzymatic Transformations for Analog Generation
Enzymatic transformations can offer high regio- and stereoselectivity, often under mild and environmentally friendly conditions. For a polyhydroxylated biphenyl like this compound, several classes of enzymes could be employed for further derivatization.
Hydroxylation: Cytochrome P450 monooxygenases are a superfamily of enzymes known for their ability to catalyze the hydroxylation of a wide range of substrates, including aromatic compounds. acs.org Subjecting this compound to a panel of engineered cytochrome P450s could potentially lead to the regioselective introduction of additional hydroxyl groups, creating novel polyhydroxylated biphenyls. The substrate specificity of these enzymes can often be tuned through protein engineering. nih.gov
Glycosylation: Glycosyltransferases are enzymes that catalyze the transfer of a sugar moiety from an activated sugar donor to an acceptor molecule. nih.gov The hydroxyl groups of this compound could serve as acceptor sites for glycosylation. This enzymatic glycosylation can improve the solubility and bioavailability of polyphenolic compounds. By employing different glycosyltransferases and sugar donors, a library of glycosylated derivatives of the parent triol could be generated. nih.gov
| Enzymatic Transformation | Enzyme Class | Potential Product | Potential Benefit |
| Hydroxylation | Cytochrome P450 Monooxygenases | Polyhydroxylated biphenyl analogs | Altered biological activity |
| Glycosylation | Glycosyltransferases | Biphenyl-triol glycosides | Improved solubility and bioavailability |
Microbial Biotransformation Pathways
Microbial biotransformation is a powerful tool for the structural modification of complex organic molecules, offering high regio- and stereoselectivity that is often difficult to achieve through conventional chemical synthesis. medcraveonline.commdpi.com While specific studies on the microbial biotransformation of this compound are not extensively documented, the well-established capabilities of microorganisms in transforming polyphenolic and aromatic compounds provide a strong basis for predicting potential pathways. nih.govnih.gov
Microorganisms, particularly fungi and bacteria, possess a wide array of enzymes, such as cytochrome P450 monooxygenases, hydrolases, and glycosyltransferases, that can catalyze various reactions. medcraveonline.cominteresjournals.org For a substrate like this compound, these enzymatic systems could facilitate several key transformations:
Hydroxylation: The introduction of additional hydroxyl groups onto the aromatic rings is a common microbial reaction. This could lead to the formation of tetraol or pentaol derivatives, potentially altering the biological activity profile of the parent compound.
O-methylation: Specific hydroxyl groups could be methylated, a reaction frequently observed in the microbial metabolism of phenolic compounds.
Glycosylation: Microbial glycosyltransferases can attach sugar moieties to the existing hydroxyl groups, forming glycosidic analogues with potentially enhanced water solubility and modified bioavailability. nih.gov
Oxidative Cleavage: Under certain conditions, microorganisms can catalyze the cleavage of the biphenyl C-C bond or the aromatic rings themselves as part of a degradation pathway.
Fungal genera such as Aspergillus, Penicillium, Cunninghamella, and Streptomyces are well-known for their capacity to transform a wide range of natural and synthetic compounds, including those with phenolic structures. nih.govinteresjournals.org The specific metabolites produced would depend on the chosen microbial strain and the fermentation conditions. nih.gov
Table 1: Potential Microbial Biotransformations of this compound
| Transformation Type | Catalyzing Enzyme Class | Potential Product | Microbial Genera Examples |
| Hydroxylation | Monooxygenases | [1,1'-Biphenyl]-tetraol derivatives | Aspergillus, Streptomyces |
| O-methylation | Methyltransferases | Methoxy-[1,1'-biphenyl]-diol derivatives | Penicillium, Cunninghamella |
| Glycosylation | Glycosyltransferases | This compound-O-glycoside | Streptomyces, Aspergillus |
| Oxidation | Oxidases/Dehydrogenases | Dihydroxy-biphenyl-dione derivatives | Pseudomonas, Nocardia |
Preparation of Structurally Modified Derivatives of this compound
The three hydroxyl groups of this compound serve as primary reaction sites for a variety of chemical modifications, allowing for the synthesis of a diverse library of derivatives.
Esterification and Etherification Studies
The phenolic hydroxyl groups of this compound can be readily converted into esters and ethers, which can serve as protecting groups or modulate the compound's physicochemical properties.
Esterification: This is typically achieved by reacting the triol with carboxylic acids, acyl chlorides, or acid anhydrides. The Fischer esterification, involving reaction with a carboxylic acid under acidic catalysis, is a classic method. masterorganicchemistry.com Alternatively, more reactive acylating agents like acyl chlorides or anhydrides can be used in the presence of a base (e.g., pyridine, triethylamine) to yield the corresponding esters under milder conditions. organic-chemistry.orgnih.gov Depending on the stoichiometry of the acylating agent, it is possible to achieve mono-, di-, or tri-esterification.
Etherification: The synthesis of ethers from the triol can be accomplished through methods like the Williamson ether synthesis. This involves deprotonating the phenolic hydroxyls with a suitable base (e.g., sodium hydride, potassium carbonate) to form phenoxides, which then act as nucleophiles to displace a halide from an alkyl halide, yielding the desired ether. organic-chemistry.org Other methods include reactions with alkyl sulfates or using catalysts to promote the dehydration of alcohols. researchgate.netorganic-chemistry.org
Table 2: Selected Reagents for Esterification and Etherification
| Reaction | Reagent Class | Example Reagent | Product Functional Group |
| Esterification | Carboxylic Acid | Acetic Acid (CH₃COOH) | Acetate (B1210297) Ester |
| Esterification | Acyl Halide | Benzoyl Chloride (C₆H₅COCl) | Benzoate Ester |
| Esterification | Acid Anhydride | Acetic Anhydride ((CH₃CO)₂O) | Acetate Ester |
| Etherification | Alkyl Halide | Methyl Iodide (CH₃I) | Methyl Ether |
| Etherification | Alkyl Sulfate (B86663) | Dimethyl Sulfate ((CH₃)₂SO₄) | Methyl Ether |
Glycosylation and Glycosidic Analogues
Glycosylation involves the attachment of a carbohydrate moiety to a hydroxyl group, forming a glycosidic bond. This transformation is of significant interest as it can dramatically increase the water solubility and alter the biological disposition of the parent molecule. johnshopkins.edu Chemical glycosylation of this compound can be performed using a glycosyl donor, which is a sugar molecule with a leaving group at the anomeric carbon. The reaction is activated by a promoter, often a Lewis acid. nih.gov The stereochemical outcome at the anomeric center is a critical aspect of these syntheses. nih.gov
Enzymatic glycosylation, using glycosyltransferases, offers an alternative with exceptional regio- and stereoselectivity, though it requires specialized enzyme preparations.
Introduction of Halogen, Nitro, and Amino Substituents
The aromatic rings of this compound are susceptible to electrophilic aromatic substitution, allowing for the direct introduction of various functional groups onto the carbon skeleton. The existing hydroxyl groups are strongly activating and ortho-, para-directing, meaning they will direct incoming electrophiles to specific positions on the rings.
Halogenation: Halogens such as bromine or chlorine can be introduced using reagents like N-bromosuccinimide (NBS) or molecular bromine (Br₂) in the presence of a Lewis acid catalyst.
Nitration: The introduction of a nitro group (-NO₂) is typically accomplished using a mixture of nitric acid and sulfuric acid. nih.gov The positions of nitration are governed by the directing effects of the hydroxyl groups. spu.edu
Amination: Amino groups (-NH₂) are most commonly introduced by the reduction of a nitro group. Following nitration, the resulting nitro-biphenyl-triol can be reduced using various methods, such as catalytic hydrogenation (H₂/Pd) or treatment with metals in acidic solution (e.g., SnCl₂/HCl). semanticscholar.org Direct amination of the biphenyl core is also possible using modern palladium-catalyzed cross-coupling methods. google.com
Synthesis of Biphenyl Ring-Modified Analogues
Modification of the core biphenyl structure involves the synthesis of analogues with different substituents or substitution patterns on the aromatic rings. This is fundamentally different from derivatizing the existing triol and relies on the de novo construction of the biphenyl scaffold. Modern cross-coupling reactions are the cornerstone of such syntheses. rsc.org
The Suzuki-Miyaura coupling is one of the most powerful and versatile methods for forming the C-C bond between the two aryl rings. semanticscholar.org This reaction typically involves the palladium-catalyzed coupling of an aryl boronic acid (or its ester) with an aryl halide (or triflate). By choosing appropriately substituted precursors, a vast array of biphenyl analogues can be synthesized. For example, to create an analogue of this compound with an additional methyl group on one ring, one could start with a methylated arylboronic acid or a methylated aryl halide. Other important cross-coupling reactions for this purpose include the Ullmann, Stille, and Negishi couplings. researchgate.net
Advanced Analytical Methodologies for Research on 1,1 Biphenyl 2,3 ,4 Triol
Chromatographic Techniques for Separation and Purification
Chromatography is fundamental to isolating [1,1'-Biphenyl]-2,3',4'-triol from complex mixtures, such as reaction media or natural product extracts, and for assessing its purity.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis and purification of this compound due to its high resolution and applicability to non-volatile, polar compounds. Developing a robust HPLC method involves the careful selection and optimization of several key parameters.
A common approach for this analyte is reverse-phase (RP) HPLC, where a nonpolar stationary phase is used with a polar mobile phase. sielc.com The development of such a method considers:
Column Selection: A C18 column is often a suitable choice for separating biphenyl (B1667301) compounds. Specialized reverse-phase columns, such as the Newcrom R1 with low silanol (B1196071) activity, have also been demonstrated to be effective. sielc.com
Mobile Phase Composition: A typical mobile phase consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). sielc.com The ratio is optimized to achieve adequate retention and separation from impurities.
Mobile Phase Additives: To improve peak shape and resolution, especially for phenolic compounds, an acid is often added to the mobile phase. Phosphoric acid is effective, while formic acid is preferred for methods intended to be compatible with mass spectrometry (MS) detection. sielc.com
Detection: A UV detector is commonly used, with the wavelength set to an absorption maximum for the biphenyl scaffold to ensure high sensitivity.
A developed HPLC method can be validated for parameters such as linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) to ensure its reliability for quantitative analysis. researchgate.netscielo.brresearchgate.net This liquid chromatography method is often scalable and can be adapted for preparative separation to isolate larger quantities of the compound for further research. sielc.com
Table 1: Example HPLC Method Parameters for this compound Analysis
| Parameter | Condition | Purpose |
|---|---|---|
| Column | Newcrom R1 (C18-based) sielc.com | Provides reverse-phase separation mechanism. |
| Mobile Phase | Acetonitrile and Water with Phosphoric Acid sielc.com | Elutes the compound from the column; acid improves peak shape. |
| Detection | UV Spectrophotometry | Quantifies the analyte based on its UV absorbance. |
| Mode | Isocratic or Gradient | Isocratic uses a constant mobile phase composition; gradient changes composition for complex samples. |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. oaji.net For a polar, non-volatile compound like this compound, direct GC-MS analysis is challenging due to the high boiling point and potential for thermal degradation caused by the hydroxyl groups.
However, GC-MS becomes a highly effective tool through derivatization. This process involves chemically modifying the hydroxyl groups to create a more volatile and thermally stable derivative. A common derivatization reaction for phenols is silylation, where the acidic protons of the -OH groups are replaced with a trimethylsilyl (B98337) (TMS) group.
Applications in Research:
Impurity Profiling: GC-MS can be used to identify and quantify volatile or semi-volatile impurities in a sample of this compound, particularly those that are amenable to gas chromatography.
Metabolite Identification: In biological studies, GC-MS can be used to analyze metabolites of this compound after extraction and derivatization.
Confirmation of Structure: The mass spectrum obtained from GC-MS provides a molecular fingerprint that can help confirm the identity of the derivatized compound by matching it against spectral libraries like the National Institute of Standards and Technology (NIST) database. oaji.net
The mass spectrometer fragments the derivatized molecule in a reproducible manner, yielding a characteristic fragmentation pattern that is used for identification. jmchemsci.com
While this compound itself is achiral, its derivatives can be chiral, particularly if they exhibit atropisomerism due to restricted rotation around the biphenyl single bond. Supercritical Fluid Chromatography (SFC) is a highly efficient technique for the separation of enantiomers. It combines the advantages of both gas and liquid chromatography, using a supercritical fluid, typically carbon dioxide, as the mobile phase. waters.com
For the enantiomeric separation of chiral biphenyls, SFC offers several advantages over HPLC:
Higher Efficiency and Speed: SFC often provides faster separations and higher resolution compared to HPLC. researchgate.net
Greener Technique: The primary use of CO2, a non-toxic solvent, makes SFC more environmentally friendly. waters.com
Versatility: The properties of the mobile phase can be easily tuned by adjusting pressure and temperature.
The separation is achieved using a chiral stationary phase (CSP), often based on polysaccharide derivatives like cellulose (B213188) or amylose. researchgate.netamericanpharmaceuticalreview.com The development of an SFC method involves screening different CSPs and optimizing the mobile phase composition, typically by adding a small amount of a polar organic modifier (e.g., methanol, ethanol) to the CO2. chiraltech.com
Spectroscopic Techniques for Structural Elucidation and Confirmation in Research
Spectroscopic methods are indispensable for determining the precise chemical structure of this compound and confirming its identity.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. A full NMR analysis of this compound would involve a suite of experiments.
¹H NMR: This experiment provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The spectrum of this compound would show distinct signals for each aromatic proton, with chemical shifts and coupling constants (J-values) revealing their positions relative to the hydroxyl groups and the other phenyl ring. The protons of the hydroxyl groups themselves may appear as broad singlets.
¹³C NMR: This spectrum reveals the number of chemically non-equivalent carbon atoms. The chemical shifts of the carbon signals indicate their environment (e.g., carbons bonded to hydroxyl groups appear at higher chemical shifts).
2D NMR: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the complete molecular framework.
COSY: Shows correlations between protons that are coupled to each other, helping to map out the proton networks on each aromatic ring.
HSQC: Correlates each proton signal with the carbon signal to which it is directly attached.
HMBC: Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for establishing the connectivity between the two biphenyl rings and confirming the positions of the hydroxyl substituents.
Table 2: Predicted ¹H NMR Spectral Characteristics for the Aromatic Region of this compound
| Proton Position | Predicted Multiplicity | Predicted Coupling | Key Correlations (in 2D NMR) |
|---|---|---|---|
| H-3 | Doublet | ortho coupling to H-5 | COSY with H-5; HMBC to C-1, C-2, C-4, C-5 |
| H-5 | Doublet of doublets | ortho coupling to H-6, meta to H-3 | COSY with H-3, H-6; HMBC to C-1, C-3, C-4, C-6 |
| H-6 | Doublet | ortho coupling to H-5 | COSY with H-5; HMBC to C-1, C-2, C-4, C-5 |
| H-2' | Doublet of doublets | ortho coupling to H-6', meta to H-4' | COSY with H-6'; HMBC to C-1', C-3', C-4', C-6' |
| H-5' | Doublet of doublets | ortho coupling to H-6', meta to H-3' | COSY with H-6'; HMBC to C-1', C-3', C-4', C-6' |
High-Resolution Mass Spectrometry (HRMS) is a vital technique for unequivocally confirming the elemental composition of a compound. Unlike standard mass spectrometry, which provides the nominal mass (to the nearest integer), HRMS measures the mass-to-charge ratio (m/z) with extremely high accuracy (typically to within 5 parts per million).
For this compound, with a molecular formula of C₁₂H₁₀O₃, the calculated monoisotopic mass is 202.06299 Da. HRMS analysis of a purified sample would be expected to yield an experimental mass value extremely close to this theoretical value. This high degree of accuracy allows for the unambiguous determination of the molecular formula, distinguishing it from other potential compounds that may have the same nominal mass. This technique is a cornerstone for confirming the identity of newly synthesized compounds or those isolated from natural sources.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental analytical techniques used for the structural elucidation and characterization of this compound. These methods provide valuable information regarding the functional groups present and the electronic conjugation within the molecule.
Infrared (IR) Spectroscopy of this compound reveals characteristic absorption bands corresponding to its specific functional groups. The biphenyl core gives rise to several distinct signals. Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. The carbon-carbon double bond stretching vibrations within the aromatic rings produce a series of sharp peaks in the 1600-1450 cm⁻¹ range. researchgate.netresearchgate.net The most prominent feature in the IR spectrum of this compound, which distinguishes it from the parent biphenyl structure, is the presence of the three hydroxyl (-OH) groups. These groups result in a strong, broad absorption band in the region of 3600-3200 cm⁻¹, characteristic of O-H stretching vibrations, which are often broadened due to hydrogen bonding. Additionally, the C-O stretching vibrations from the phenolic hydroxyl groups are expected to appear as strong bands in the 1260-1000 cm⁻¹ region.
Ultraviolet-Visible (UV-Vis) Spectroscopy provides insights into the electronic transitions within the molecule. The conjugated pi system of the biphenyl structure is responsible for strong absorption in the UV region. The parent biphenyl molecule typically shows two absorption maxima, around 206 nm and 247 nm. researchgate.net For this compound, the presence of three hydroxyl groups, which act as auxochromes (color-enhancing groups), is expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands. This is due to the lone pair of electrons on the oxygen atoms of the hydroxyl groups extending the conjugated system through resonance, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The exact position of the absorption maxima (λ_max) can be influenced by the solvent's polarity.
| Spectroscopic Technique | Expected Absorption/Vibration | Typical Wavenumber (cm⁻¹)/Wavelength (nm) | Associated Functional Group/Structural Feature |
|---|---|---|---|
| Infrared (IR) | O-H Stretch | 3600 - 3200 (Broad) | Phenolic Hydroxyl Groups |
| Infrared (IR) | Aromatic C-H Stretch | 3100 - 3000 | Biphenyl Ring C-H |
| Infrared (IR) | Aromatic C=C Stretch | 1600 - 1450 | Biphenyl Ring C=C |
| Infrared (IR) | C-O Stretch | 1260 - 1000 | Phenolic C-O |
| UV-Visible (UV-Vis) | π → π* Transition | > 250 nm | Conjugated Biphenyl System with Auxochromes |
Quantitative Analysis of this compound in Complex Matrices
The accurate quantification of this compound in complex biological or environmental samples, such as plasma, urine, or plant extracts, is crucial for understanding its metabolic fate, distribution, and activity. This requires the development of highly selective and sensitive analytical methods, typically involving chromatographic separation coupled with a suitable detection technique.
Development of Robust Extraction Protocols
The primary challenge in analyzing this compound in complex matrices is its efficient isolation from interfering endogenous components. A robust extraction protocol is essential to ensure high recovery of the analyte and to minimize matrix effects. rsc.org A multi-step approach combining liquid-liquid extraction (LLE) followed by solid-phase extraction (SPE) is a commonly employed strategy for phenolic compounds. protocols.io
A typical protocol involves the following steps:
Sample Pre-treatment: The biological sample (e.g., 1 mL of serum) is first acidified, often with hydrochloric acid, to a pH of around 4-5. This protonates the phenolic hydroxyl groups, making the molecule less polar and more amenable to extraction into an organic solvent.
Liquid-Liquid Extraction (LLE): An immiscible organic solvent with high affinity for the analyte, such as ethyl acetate (B1210297) or methyl tert-butyl ether (MTBE), is added to the pre-treated sample. The mixture is vortexed vigorously to facilitate the transfer of this compound from the aqueous phase to the organic phase. After centrifugation to separate the layers, the organic phase containing the analyte is collected. This step is often repeated to maximize recovery.
Solid-Phase Extraction (SPE) Clean-up: The collected organic extract is then passed through an SPE cartridge for further purification. A silica-based or a polymeric sorbent (e.g., Oasis HLB) can be used. The cartridge is first conditioned with a solvent like methanol and then equilibrated with water. The sample extract is loaded, and interfering substances are washed away with a weak solvent. Finally, the purified this compound is eluted from the cartridge using a small volume of a strong organic solvent, such as methanol or acetonitrile.
Final Preparation: The eluate is evaporated to dryness under a gentle stream of nitrogen and then reconstituted in the mobile phase used for the subsequent chromatographic analysis (e.g., HPLC-UV or LC-MS).
Validation of Analytical Methods (Accuracy, Precision, Linearity, LOD, LOQ)
Once a quantitative method, such as High-Performance Liquid Chromatography (HPLC), is developed, it must be rigorously validated to ensure its reliability, as per guidelines from bodies like the International Council for Harmonisation (ICH). researchgate.netdemarcheiso17025.com Validation confirms that the method is suitable for its intended purpose. gavinpublishers.com The key validation parameters are:
Accuracy: This expresses the closeness of the measured value to the true value. It is typically assessed by performing recovery studies on samples spiked with known concentrations of the analyte. Accuracy is reported as the percentage recovery. ikev.org
Precision: This measures the degree of scatter between a series of measurements of the same sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
Linearity: This is the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. A calibration curve is generated by plotting the analytical response versus known concentrations, and the correlation coefficient (r²) is calculated. An r² value close to 1.0 indicates good linearity.
Limit of Detection (LOD): This is the lowest concentration of the analyte in a sample that can be detected, but not necessarily quantified with acceptable accuracy and precision.
Limit of Quantification (LOQ): This is the lowest concentration of the analyte that can be determined with acceptable accuracy and precision.
| Validation Parameter | Specification | Hypothetical Result | Pass/Fail |
|---|---|---|---|
| Linearity (Range: 10-1000 ng/mL) | Correlation Coefficient (r²) ≥ 0.995 | r² = 0.9991 | Pass |
| Accuracy (Recovery %) | 85 - 115% | 98.7% (at 50 ng/mL), 101.2% (at 500 ng/mL), 99.5% (at 900 ng/mL) | Pass |
| Precision (Repeatability, Intra-day) | RSD ≤ 15% | RSD = 4.8% (at 50 ng/mL), RSD = 2.5% (at 500 ng/mL) | Pass |
| Precision (Intermediate, Inter-day) | RSD ≤ 15% | RSD = 6.2% (at 50 ng/mL), RSD = 3.1% (at 500 ng/mL) | Pass |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | 3 ng/mL | Pass |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 | 10 ng/mL | Pass |
Advanced Imaging Techniques for Localization Studies of this compound
Determining the subcellular or tissue-level distribution of this compound is critical for linking its presence to specific biological effects. Advanced imaging techniques can provide spatial information that is unattainable with conventional quantitative methods.
One of the most powerful label-free techniques for this purpose is Mass Spectrometry Imaging (MSI) . MSI combines the chemical specificity of a mass spectrometer with the spatial fidelity of a microscope to map the distribution of hundreds of molecules, including the parent compound and its metabolites, directly from a thin section of tissue. Techniques like Desorption Electrospray Ionization (DESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to generate ions from the tissue surface. The mass spectrometer then analyzes these ions, and software reconstructs an image showing the location and intensity of the signal for the specific mass-to-charge ratio (m/z) corresponding to this compound. This allows researchers to visualize its accumulation in specific organs, tissues, or even distinct cell populations within a complex biological sample.
If the compound exhibits intrinsic fluorescence, Fluorescence Microscopy can be a valuable tool for localization. However, many small molecules like this compound may not be sufficiently fluorescent. In such cases, a fluorescent tag could potentially be chemically attached to the molecule, although this could alter its biological activity and distribution.
Another advanced approach is Autoradiography . This technique requires the synthesis of a radiolabeled version of this compound, for instance, by incorporating tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C). The radiolabeled compound is administered to a biological system (e.g., a cell culture or an animal model), and after a certain period, tissue sections are prepared and exposed to a photographic emulsion or a phosphor-imaging screen. The radioactive decay creates a latent image, revealing the precise location of the compound with high spatial resolution.
Molecular Mechanisms and Biological Interactions of 1,1 Biphenyl 2,3 ,4 Triol
Investigation of Receptor Binding and Ligand-Target Interactions
The interaction of small molecules with biological receptors is a cornerstone of their pharmacological or toxicological effects. For [1,1'-Biphenyl]-2,3',4'-triol, the precise receptor targets and the nature of these interactions are subjects of ongoing investigation, primarily through computational modeling and by analogy to similar compounds.
Molecular Docking and Computational Predictions of Binding Affinity
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is instrumental in forecasting the binding mode and affinity of a ligand, such as this compound, to a potential receptor.
While specific molecular docking studies for this compound are not extensively detailed in the reviewed literature, research on its isomer, 3,4,5-trihydroxybiphenyl (THB), provides a valuable case study. A molecular docking investigation of THB with α-glucosidase revealed that the primary driving force for their interaction is hydrogen bonding. nih.gov This suggests that the hydroxyl groups of the trihydroxybiphenyl scaffold are critical for forming stable connections within the binding pocket of the enzyme. The binding energy for this interaction was found to be -7.58 kcal/mol, indicating a strong and spontaneous binding process. nih.gov
Computational approaches can also be employed to predict the binding affinity of this compound to various other protein targets. For instance, docking studies with enzymes like cytochrome P450 could elucidate its potential metabolic pathways and interactions with xenobiotic-metabolizing systems. The binding energy values derived from such simulations provide a quantitative measure of the interaction strength, with more negative values typically indicating a stronger binding affinity. openmedicinalchemistryjournal.com
Table 1: Predicted Binding Affinity of 3,4,5-trihydroxybiphenyl (an isomer of this compound) with α-glucosidase
| Compound | Target Protein | Predicted Binding Energy (kcal/mol) | Key Predicted Interactions |
|---|---|---|---|
| 3,4,5-trihydroxybiphenyl | α-glucosidase | -7.58 | Hydrogen bonding |
Experimental Validation of Receptor-Ligand Interactions
Experimental techniques are essential to confirm the predictions made by computational models. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are two powerful methods for characterizing receptor-ligand interactions in real-time.
For the isomer 3,4,5-trihydroxybiphenyl, SPR analysis was used to determine its binding affinity for α-glucosidase. nih.gov The dissociation constant (KD), a measure of binding affinity, was determined to be 3.91 × 10−5 M, indicating a good affinity between the compound and the enzyme. nih.gov Such experimental validation is crucial for confirming the in-silico predictions and provides a more accurate understanding of the binding kinetics.
Enzymatic Modulation and Inhibition Studies by this compound
The hydroxylated biphenyl (B1667301) structure suggests that this compound could act as a modulator of various enzymes. The study of its isomer, 3,4,5-trihydroxybiphenyl, provides significant insights into this potential.
Characterization of Enzyme Inhibition Kinetics
Enzyme inhibition kinetics are studied to understand how a compound affects the rate of an enzyme-catalyzed reaction. The study on 3,4,5-trihydroxybiphenyl and its interaction with α-glucosidase revealed a non-competitive and reversible inhibition mechanism. nih.gov In non-competitive inhibition, the inhibitor binds to a site on the enzyme other than the active site, and it can bind to either the free enzyme or the enzyme-substrate complex. This type of inhibition is characterized by a decrease in the maximum reaction rate (Vmax) while the Michaelis constant (Km) remains unchanged.
The inhibition constant (Ki) for 3,4,5-trihydroxybiphenyl against α-glucosidase was found to be 26.26 ± 4.95 μM. nih.gov The Ki value represents the concentration of inhibitor required to produce half-maximum inhibition and is a measure of the inhibitor's potency.
Table 2: Enzyme Inhibition Kinetic Parameters for 3,4,5-trihydroxybiphenyl (an isomer of this compound) against α-glucosidase
| Compound | Enzyme | Inhibition Type | IC50 (μM) | Km (mM) | Ki (μM) |
|---|---|---|---|---|---|
| 3,4,5-trihydroxybiphenyl | α-glucosidase | Non-competitive, Reversible | 11.52 | 0.69 ± 0.02 | 26.26 ± 4.95 |
Identification of Specific Enzyme Targets
The identification of specific enzyme targets is crucial for understanding the biological effects of a compound. For 3,4,5-trihydroxybiphenyl, α-glucosidase has been identified as a key target. nih.gov This enzyme is involved in the breakdown of carbohydrates in the intestine, and its inhibition can help to control postprandial blood glucose levels.
Other potential enzyme targets for hydroxylated biphenyls include those involved in metabolic processes and cellular signaling. For example, some biphenyl compounds have been shown to interact with cyclooxygenase (COX) enzymes, which are involved in inflammation. researchgate.net Further research is needed to identify the specific enzyme targets of this compound and to characterize its inhibitory or modulatory effects.
Cellular Signaling Pathway Modulation by this compound
Cellular signaling pathways are complex networks that control a wide range of cellular processes, including growth, differentiation, and apoptosis. Natural products are known to exert their biological effects by modulating these pathways. nih.gov
While direct evidence of this compound modulating specific signaling pathways is not yet available, studies on other biphenyl compounds suggest potential mechanisms. For instance, some biphenyl derivatives have been shown to influence signaling cascades involving kinases, which are enzymes that play a critical role in signal transduction. mdpi.com Biphenyl-induced cytotoxicity has also been linked to an increase in intracellular zinc levels, which can impact various signaling processes. nih.gov
Given its structure, this compound could potentially interact with components of pathways such as the MAP kinase (MAPK) pathway or the PI3K/Akt pathway, which are often dysregulated in various diseases. nih.govnih.govnih.gov The hydroxyl groups on the biphenyl scaffold could participate in interactions with proteins within these cascades, leading to either activation or inhibition of downstream signaling events. However, without specific experimental data, the precise effects of this compound on cellular signaling remain speculative and a subject for future research.
Effects on Kinase Cascades
The influence of hydroxylated biphenyl compounds on kinase cascades is an area of active investigation. Kinases are pivotal enzymes that regulate a vast array of cellular processes, and their modulation can have profound effects on cell signaling. While specific data for this compound is limited, studies on similar molecules suggest potential interactions.
For instance, the related compound 3,3',5,5'-Tetramethoxybiphenyl-4,4'-diol (TMBP), which shares the core biphenyl structure, has been shown to exert cytotoxic effects on hepatocellular carcinoma cell lines by inducing G2/M cell cycle arrest. nih.gov Molecular docking studies suggest this activity may be mediated through the inhibition of Cyclin-Dependent Kinase 1 (CDK1), a key kinase in cell cycle regulation, via hydrogen bonding at the Tyr15 residue. nih.gov This suggests that the hydroxylated biphenyl scaffold has the potential to interact with the ATP-binding pocket of kinases, thereby modulating their activity and affecting downstream signaling pathways. The specific arrangement and number of hydroxyl groups on the biphenyl rings, as seen in this compound, would be critical in determining the specificity and potency of such interactions.
Modulation of Transcription Factor Activity
Transcription factors are critical proteins that bind to specific DNA sequences to control the rate of gene transcription. The hydroxylated biphenyl structure appears capable of influencing their activity through various mechanisms.
Studies on altenusin (B1665734), a related fungal metabolite, show that it can act as a potent activator of Nuclear factor-erythroid derived 2-like 2 (Nrf2), a key transcription factor in the cellular antioxidant response. nih.gov Furthermore, altenusin has been demonstrated to antagonize the TGF-β/Smad signaling pathway by reducing the phosphorylation and subsequent nuclear localization of the transcription factors Smad2 and p-Smad3. nih.gov
In a different context, hydroxylated metabolites of polychlorinated biphenyls (OH-PCBs) have been shown to affect gene expression by modulating transcription factor pathways. For example, the congener PCB52 was found to consistently downregulate a set of genes known to be transcriptionally regulated by Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear hormone receptor that is a major regulator of energy homeostasis. nih.govnih.gov The hydroxylation of these biphenyls significantly alters their effects on gene transcription, indicating the critical role of the -OH group in mediating these activities. nih.govnih.gov
Influence on Apoptotic and Autophagic Pathways
Apoptosis (programmed cell death) and autophagy (a cellular degradation and recycling process) are fundamental processes for maintaining cellular homeostasis. There is substantial evidence that biphenyl compounds can influence these pathways.
Dehydroaltenusin (B1670195), a direct precursor to this compound, is a selective inhibitor of eukaryotic DNA polymerase α. medchemexpress.com This inhibition blocks DNA replication, leading to cell cycle arrest in the S-phase and the subsequent triggering of apoptosis. medchemexpress.comnih.gov The induction of apoptosis by dehydroaltenusin in human cancer cells has been confirmed by the detection of DNA laddering, a hallmark of this process. medchemexpress.com
Similarly, 3,3',5,5'-Tetramethoxybiphenyl-4,4'-diol (TMBP) induces apoptosis in hepatocellular carcinoma cells, which is confirmed by increased Caspase 3/7 activity. nih.gov TMBP treatment also leads to the formation of autophagic vacuoles. nih.gov Autophagy can sometimes be a pro-survival mechanism, but in other contexts, it can lead to or be associated with apoptosis. foodandnutritionresearch.net For example, some compounds can induce autophagy-dependent apoptosis in cancer cells. nih.gov The interplay between these two pathways is complex, and the specific effect of a compound like this compound would depend on the cellular context and concentration.
Structure-Activity Relationship (SAR) Studies for this compound and its Analogues
Correlating Structural Features with Biological Activities
Structure-activity relationship (SAR) studies on hydroxylated biphenyls reveal that specific structural features are crucial for their biological effects. The number, position, and substitution pattern of hydroxyl and other groups on the biphenyl rings dictate the molecule's interaction with biological targets.
For hydroxylated polychlorinated biphenyls (OH-PCBs), SAR studies have established key correlations:
Estrogenic Activity : The position of the hydroxyl group is a primary determinant of estrogenic activity. QSAR models have shown that polarizability and the presence of meta adjacent unsubstituted carbons on the phenolic ring contribute to greater interaction with the human estrogen receptor alpha (ERα). tandfonline.comresearchgate.net
Enzyme Inhibition : The inhibition of enzymes like rat sulfotransferases (SULTs) is highly dependent on the substitution pattern. The most potent inhibitors of rSULT1A1 feature a 3,5-dichloro-4-hydroxy substitution pattern on one of the phenyl rings. nih.gov
Protein Binding : The presence of the hydroxyl group is essential for high-affinity binding to proteins like transthyretin (TTR). Non-hydroxylated PCBs show significantly lower binding affinity. nih.gov
These findings underscore that the specific 2,3',4'-triol substitution pattern of the target compound would confer a unique set of biological activities compared to other hydroxylated biphenyls.
| Compound Class | Structural Feature | Correlated Biological Activity | Reference |
|---|---|---|---|
| OH-PCBs | Position of -OH group, polarizability | Increased estrogenic activity (ERα binding) | tandfonline.comresearchgate.net |
| OH-PCBs | 3,5-dichloro-4-hydroxy substitution | Potent inhibition of sulfotransferase (rSULT1A1) | nih.gov |
| OH-PCBs | Presence of hydroxyl group | Essential for high-affinity binding to transthyretin (TTR) | nih.gov |
Rational Design of Potent Analogues
Rational drug design leverages the understanding of a biological target's structure and a ligand's SAR to create more potent and selective molecules. The biphenyl scaffold is a versatile platform for such design. nih.gov The general approach involves identifying a "pharmacophore"—the essential structural features for biological activity—and modifying the rest of the molecule to optimize interactions with the target. 182.160.97
For example, in designing sulfatase inhibitors, a biphenyl scaffold was used where one phenyl ring (the A-ring) containing a sulfamate (B1201201) group was designed to mimic the sulfate (B86663) group of the natural substrate. nih.gov The second phenyl ring (the B-ring) was then modified with various polar functional groups to probe for additional interactions within the enzyme's active site, thereby increasing potency and selectivity. nih.gov This strategy of using a core scaffold to position key interacting groups is a cornerstone of rational design. nih.gov Applying this to this compound, one could envision keeping one or two hydroxyl groups as key binding elements while systematically modifying the third hydroxyl or adding other substituents to enhance affinity and selectivity for a specific protein target.
Interactions with Nucleic Acids and Proteins
Hydroxylated biphenyls can interact directly with proteins, and their precursors have been shown to interfere with protein-nucleic acid complexes.
Protein Interactions: The hydroxyl groups on the biphenyl core are critical for forming hydrogen bonds and mediating high-affinity interactions with proteins.
Transthyretin (TTR): Several OH-PCBs bind selectively and with high affinity to the thyroid hormone binding sites on TTR. This interaction is strong enough to displace the natural ligand, thyroxine (T4). X-ray crystallography has provided detailed insight into these binding interactions. nih.gov
Protein Disulfide Isomerase (PDI): Hydroxylated PCBs, but not their non-hydroxylated parent compounds, markedly inhibit the activity of PDI, an enzyme involved in protein folding. This suggests a direct interaction with the enzyme that is dependent on the hydroxyl moiety. nih.govresearchgate.net
Estrogen Receptor (ERRγ): The hydroxyl groups of biphenyl compounds like Bisphenol A form key hydrogen bonds with amino acid residues such as Glu275, Arg316, and Asn346 within the ligand-binding domain of the estrogen receptor. acs.org
| Compound Class / Analogue | Protein Target | Nature of Interaction | Reference |
|---|---|---|---|
| OH-PCBs | Transthyretin (TTR) | High-affinity binding to T4 hormone binding sites | nih.gov |
| OH-PCBs | Protein Disulfide Isomerase (PDI) | Inhibition of enzymatic activity | nih.govresearchgate.net |
| Bisphenol A (Biphenyl analogue) | Estrogen Receptor (ERRγ) | Hydrogen bonding with Glu275, Arg316, Asn346 | acs.org |
| Dehydroaltenusin | DNA Polymerase α | Competitive binding at the DNA template-primer site | medchemexpress.comnih.gov |
Nucleic Acid Interactions: While direct binding of this compound to nucleic acids has not been demonstrated, related compounds show clear interactions with the protein-DNA machinery. Dehydroaltenusin acts as a competitive inhibitor with respect to the DNA template-primer at the active site of DNA polymerase α. nih.govnih.gov BIAcore analysis confirmed that dehydroaltenusin binds directly to the p180 catalytic subunit of the polymerase, effectively competing with the DNA substrate. nih.gov This indicates that the core structure of this compound has the potential to interact with proteins that bind nucleic acids, thereby indirectly affecting DNA-related processes.
DNA Intercalation and Binding Studies
A thorough literature search did not yield any studies that have investigated the ability of this compound to intercalate with or bind to DNA. Therefore, no data on its binding constants, mode of interaction (e.g., groove binding vs. intercalation), or sequence specificity is available.
Protein-Ligand Interaction Spectroscopies (e.g., Fluorescence Quenching, MST)
There are no published studies that have utilized protein-ligand interaction spectroscopies to characterize the interaction of this compound with any protein. Consequently, there is no data available on its binding affinity (K_d), association or dissociation kinetics, or the thermodynamic parameters of its potential interactions with proteins.
Ecological and Biotechnological Research Applications of 1,1 Biphenyl 2,3 ,4 Triol
Role of [1,1'-Biphenyl]-2,3',4'-triol in Plant-Microbe Interactions
This compound, a hydroxylated biphenyl (B1667301), is implicated in the complex chemical dialogues between plants and microorganisms. Such phenolic compounds are known to play multifaceted roles in the rhizosphere, the narrow region of soil that is directly influenced by root secretions and associated soil microorganisms. nih.gov These roles range from mediating symbiotic relationships to acting as defense compounds against pathogens.
Allelopathic Effects and Plant Defense Mechanisms
Allelopathy refers to the beneficial or harmful effects of one plant on another through the release of biochemicals, known as allelochemicals. nih.gov Phenolic compounds, including biphenyls and their derivatives, are a major class of allelochemicals. nih.gov While direct studies on the allelopathic effects of this compound are not extensively documented, the activities of related biphenyl and phenolic compounds suggest its potential role in plant-plant and plant-microbe competition.
Biphenyl derivatives have been identified as phytoalexins, which are antimicrobial compounds synthesized by plants in response to pathogen attack. nih.gov For instance, antifungal biphenyl derivatives are produced by Sorbus pohuashanensis leaves upon infection by Alternaria tenuissi. nih.gov These compounds can inhibit the growth of pathogenic fungi, demonstrating a clear role in plant defense. nih.gov The structural characteristics of this compound, with its multiple hydroxyl groups, suggest it may possess similar antimicrobial properties, potentially inhibiting the growth of soil-borne pathogens and influencing the microbial composition of the rhizosphere. The mode of action of such phenolic allelochemicals can involve the inhibition of germination, interference with seedling growth, and disruption of various physiological processes in competing plants and microbes. nih.gov
The production of phytoalexins is a key component of a plant's inducible defense system. mdpi.com When a plant recognizes a pathogen, it activates a cascade of signaling pathways leading to the synthesis of defense compounds like biphenyls. mdpi.com These compounds can act as direct toxins to the invading organism or as signaling molecules to further activate defense responses.
Signaling in Rhizosphere Interactions
The rhizosphere is a hotspot for chemical communication between plants and a diverse community of microorganisms. nih.gov Plants release a variety of compounds, including phenolic acids, into the soil, which act as signals to attract beneficial microbes and deter pathogenic ones. nih.govresearchgate.net These signaling molecules are crucial for establishing symbiotic relationships, such as those with mycorrhizal fungi and nitrogen-fixing bacteria. nih.gov
Phenolic compounds are well-established signaling molecules in these interactions. nih.gov For example, flavonoids, a class of polyphenolic compounds, are known to induce nodulation genes in rhizobia, initiating the formation of nitrogen-fixing nodules on legume roots. nih.govnih.gov While flavonoids are more extensively studied, simpler phenolic acids also play significant roles. nih.gov Given its phenolic nature, this compound, if exuded by plant roots, could participate in this intricate signaling network. It may act as a chemoattractant for specific microbial populations, thereby shaping the structure and function of the root microbiome. frontiersin.org The composition of root exudates, including phenolic compounds, can vary depending on the plant species, developmental stage, and environmental conditions, leading to a dynamic and selective influence on the rhizosphere microbial community. frontiersin.org
Potential in Microbial Fermentation and Bioremediation Research
The microbial transformation of biphenyl and its hydroxylated derivatives is a significant area of research, particularly in the context of bioremediation of environments contaminated with polychlorinated biphenyls (PCBs). This compound can be an intermediate in these degradation pathways.
Biotransformation by Specific Microorganisms
Microorganisms, particularly bacteria and fungi, have evolved enzymatic pathways to degrade aromatic compounds like biphenyls. medcraveonline.comoaepublish.com The initial step in the aerobic degradation of biphenyl is the introduction of hydroxyl groups by dioxygenase enzymes. researchgate.net This process can lead to the formation of various hydroxylated biphenyls, including di- and trihydroxybiphenyls.
For instance, the yeast Trichosporon mucoides has been shown to transform biphenyl into a variety of mono-, di-, and trihydroxylated derivatives. researchgate.net Studies on the metabolism of dihydroxybiphenyls by bacteria like Comamonas testosteroni B-356 have shown the formation of trihydroxybiphenyls. nih.gov Specifically, the metabolism of 2,2'-dihydroxybiphenyl by this bacterium leads to the production of 2,3,2'-trihydroxybiphenyl. nih.gov While this is a different isomer, it demonstrates the microbial capacity to produce trihydroxylated biphenyls from dihydroxylated precursors. The table below summarizes findings on the microbial transformation of biphenyl and its derivatives.
| Microorganism | Substrate | Key Transformation Products | Reference |
| Trichosporon mucoides | Biphenyl | Mono-, di-, and trihydroxylated biphenyls | researchgate.net |
| Comamonas testosteroni B-356 | 2,2'-Dihydroxybiphenyl | 2,3,2'-Trihydroxybiphenyl | nih.gov |
| Alcaligenes xylosoxidans | Biphenyl | 2-Hydroxybiphenyl, 3-Hydroxybiphenyl | stuba.sk |
| Psychrotolerant Hydrogenophaga sp. IA3-A | 2,4,4'-Trichlorobiphenyl | Dihydrodiols, dihydroxy compounds, meta-cleavage compounds | nih.gov |
Degradation Pathways and Metabolites
The aerobic degradation of biphenyl typically proceeds through a well-characterized pathway involving a series of enzymatic reactions. The key steps include:
Dioxygenation: Biphenyl is first attacked by a biphenyl dioxygenase to form a cis-dihydrodiol. researchgate.net
Dehydrogenation: The dihydrodiol is then dehydrogenated to a dihydroxybiphenyl, such as 2,3-dihydroxybiphenyl. stuba.sk
Ring Cleavage: The dihydroxylated ring is subsequently cleaved by a 2,3-dihydroxybiphenyl 1,2-dioxygenase. researchgate.net
Further Metabolism: The resulting ring-cleavage product is further metabolized to intermediates of central metabolism, such as compounds in the Krebs cycle. researchgate.net
In the context of this compound, its formation would likely arise from the further hydroxylation of a dihydroxybiphenyl intermediate. The degradation of trihydroxybiphenyls would then proceed via ring cleavage, likely following a similar meta-cleavage pathway observed for dihydroxybiphenyls. The ultimate metabolites of complete degradation are typically carbon dioxide and water. researchgate.net The table below outlines the general aerobic degradation pathway of biphenyl.
| Step | Enzyme | Reaction | Product |
| 1 | Biphenyl dioxygenase | Addition of two hydroxyl groups | cis-2,3-Dihydro-2,3-dihydroxybiphenyl |
| 2 | Dihydrodiol dehydrogenase | Dehydrogenation | 2,3-Dihydroxybiphenyl |
| 3 | 2,3-Dihydroxybiphenyl 1,2-dioxygenase | Aromatic ring cleavage | 2-Hydroxy-6-oxo-6-phenylhexa-2,4-dienoate |
| 4 | Hydrolase and other enzymes | Further degradation | Benzoic acid and intermediates of central metabolism |
This compound as a Research Tool in Chemical Biology
While specific applications of this compound as a research tool in chemical biology are not widely reported, its structure as a functionalized biphenyl provides a basis for its potential utility in this field. The biphenyl scaffold is a privileged structure in medicinal chemistry and drug discovery due to its conformational properties and its presence in numerous biologically active compounds. nih.gov
The synthesis of biphenyl derivatives is a well-established area of organic chemistry, with numerous cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the creation of a wide array of substituted biphenyls. nih.govrsc.org This synthetic accessibility allows for the modification of the this compound core to introduce various functional groups, such as fluorescent tags, photoaffinity labels, or reactive handles. These modifications could transform the molecule into a chemical probe to study biological systems.
For example, a fluorescently labeled version of this compound could be used to visualize its uptake and localization within cells or to identify its potential protein targets. Similarly, the introduction of a photoreactive group could allow for the covalent labeling of interacting proteins upon UV irradiation, facilitating their identification and characterization.
The polyphenolic nature of this compound also suggests its potential as a lead compound for the development of new therapeutic agents. Biphenyl derivatives have been shown to possess a wide range of biological activities, including antifungal and other medicinal properties. nih.gov The triol could serve as a starting point for the synthesis of a library of related compounds to be screened for various biological activities.
Computational Chemistry and Theoretical Modeling of 1,1 Biphenyl 2,3 ,4 Triol
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic properties and predicting the chemical reactivity of [1,1'-Biphenyl]-2,3',4'-triol. These calculations provide a basis for understanding how the molecule interacts with other chemical species.
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.orgtaylorandfrancis.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. taylorandfrancis.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.govniscpr.res.in A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. niscpr.res.in
For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl rings, particularly influenced by the electron-donating hydroxyl groups. The LUMO, conversely, would likely be distributed across the biphenyl (B1667301) backbone. The HOMO-LUMO gap and related electronic properties, such as ionization potential, electron affinity, electronegativity, and chemical hardness, can be calculated to quantify the molecule's reactivity. nih.gov
Table 1: Representative FMO and Reactivity Descriptor Data for Biphenyl Compounds
The following table is illustrative, based on typical values for substituted biphenyls as specific data for this compound is not available.
| Parameter | Typical Calculated Value (eV) | Significance |
|---|---|---|
| EHOMO | -6.1 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. nih.gov |
| ELUMO | -1.7 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. nih.gov |
| Energy Gap (ΔE) | 4.4 | Indicates chemical reactivity and stability. nih.govniscpr.res.in |
| Ionization Potential (I) | 6.1 | Energy required to remove an electron. |
| Electron Affinity (A) | 1.7 | Energy released when an electron is added. |
| Electronegativity (χ) | 3.9 | Measures the ability to attract electrons. nih.gov |
| Chemical Hardness (η) | 2.2 | Measures resistance to change in electron configuration. nih.gov |
Molecular Electrostatic Potential (MEP) surfaces are valuable for visualizing the charge distribution of a molecule and predicting how it will interact with other species. nih.govresearchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Typically, red and yellow areas indicate negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas denote positive potential (electron-poor), which are sites for nucleophilic attack. nih.govresearchgate.net
In this compound, the MEP surface would show regions of significant negative potential around the oxygen atoms of the three hydroxyl groups due to their high electronegativity and lone pairs of electrons. nih.govniscpr.res.in Conversely, the hydrogen atoms of these hydroxyl groups would exhibit positive electrostatic potential, making them key sites for hydrogen bonding interactions. researchgate.net This detailed charge map is crucial for understanding intermolecular interactions and recognition processes in biological systems.
Molecular Dynamics Simulations of this compound in Solvents and Biological Environments
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.govamanote.com These simulations provide detailed information about the conformational dynamics of this compound, especially in complex environments like solvents or biological systems such as protein binding sites.
The three-dimensional structure of this compound is not static. A key feature of biphenyl compounds is the rotation around the single bond connecting the two phenyl rings, defined by the dihedral or torsion angle. researchgate.net This rotation is not free and is subject to torsional barriers. For biphenyl itself, the minimum energy conformation in the gas phase is a twisted structure with a dihedral angle of approximately 44°, while the planar conformation is favored in the solid state due to packing forces. researchgate.net
For this compound, the presence of hydroxyl groups introduces additional complexity. Intramolecular hydrogen bonds can form between adjacent hydroxyl groups or between a hydroxyl group and the π-system of the other ring, influencing the preferred conformation and the height of the rotational energy barrier. Computational methods can map this potential energy surface to identify stable conformers and the transition states that separate them. nih.gov
The behavior of this compound in a solution is heavily influenced by its interactions with solvent molecules. nih.gov MD simulations can model these effects using either explicit solvent models, where individual solvent molecules are included, or implicit models like the Polarizable Continuum Model (PCM), which represents the solvent as a continuous medium. nih.gov
Given its three hydroxyl groups, this compound is capable of acting as both a hydrogen bond donor and acceptor. In protic solvents like water or methanol (B129727), it would form an extensive and dynamic network of hydrogen bonds. koreascience.kr These interactions are critical for its solubility and can also affect its conformational preferences and electronic properties. nih.govnih.gov Simulations can quantify the number and lifetime of these hydrogen bonds, providing a detailed picture of the solvation shell surrounding the molecule.
Prediction of Spectroscopic Properties Using Theoretical Models
Quantum chemical calculations are widely used to predict various spectroscopic properties of molecules, which can then be compared with experimental data to validate both the computational model and the experimental structure. researchgate.netresearchgate.net
DFT methods are highly effective for calculating vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. epstem.netresearchgate.net For this compound, theoretical calculations can predict the characteristic vibrational modes, such as the O-H stretching of the hydroxyl groups, C-O stretching, and the various aromatic C-H and C-C vibrations. epstem.net
Furthermore, the Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.netdergipark.org.tr These predicted chemical shifts are invaluable for interpreting experimental NMR spectra and confirming the chemical structure of the synthesized compound. epstem.net Theoretical predictions of UV-Vis spectra are also possible by calculating the electronic transition energies, which relate to the HOMO-LUMO gap. researchgate.net
Future Perspectives and Emerging Research Avenues for 1,1 Biphenyl 2,3 ,4 Triol
Integration of Omics Technologies in [1,1'-Biphenyl]-2,3',4'-triol Research
The era of "omics" provides powerful tools for a holistic understanding of the interactions between small molecules and biological systems. nih.gov Integrating these technologies will be crucial for elucidating the complete mechanistic picture of this compound's activity.
Metabolomics, the large-scale study of small molecules or metabolites within a biological system, offers a direct functional readout of cellular status. mdpi.commdpi.com Future research can apply untargeted and targeted metabolomics to map the global metabolic changes in cells or organisms exposed to this compound. This approach can reveal which metabolic pathways are significantly perturbed, offering clues to the compound's mechanism of action and identifying potential biomarkers of its effect. mdpi.com
Metabolic Flux Analysis (MFA) can provide a quantitative assessment of the rates of metabolic reactions within a biological network. wikipedia.orgnih.gov By using isotopically labeled substrates (e.g., ¹³C-glucose), researchers can trace the flow of atoms through metabolic pathways in the presence of this compound. nih.gov This would allow for the precise quantification of changes in pathway utilization, such as in glycolysis, the tricarboxylic acid (TCA) cycle, or amino acid metabolism, thereby identifying specific enzymatic steps or pathways that are modulated by the compound. nih.govembopress.org
Table 1: Potential Applications of Metabolomics and Flux Analysis in this compound Research
| Research Question | Technology/Approach | Expected Outcome |
| What are the global metabolic effects of the compound on a cell? | Untargeted Metabolomics | Identification of significantly altered metabolic pathways (e.g., lipid, energy, amino acid metabolism). |
| How does the compound affect specific, predefined metabolic pathways? | Targeted Metabolomics | Quantification of key metabolites to confirm pathway modulation (e.g., changes in bile acids, fatty acids). nih.gov |
| Which specific reaction rates are altered by the compound? | ¹³C-Metabolic Flux Analysis (¹³C-MFA) | A quantitative map of cellular metabolic fluxes, pinpointing specific enzymes/pathways as direct targets. nih.gov |
| What is the metabolic fate of the compound itself within the organism? | Isotope-Labeled Compound & Mass Spectrometry | Identification and quantification of downstream metabolites of this compound. |
Proteomics, the large-scale analysis of proteins, is indispensable for identifying the direct molecular targets of a bioactive compound. Chemical proteomics is a powerful strategy where a modified version of this compound could be synthesized with a reactive group or affinity tag. This "bait" molecule can be used to capture its binding partners from cell lysates, which are then identified using mass spectrometry. This technique helps to distinguish direct targets from downstream effects.
Furthermore, quantitative proteomics can be employed to analyze how the compound alters the expression levels of thousands of proteins in a cell. This can provide insights into the cellular response to the compound, including the activation or suppression of signaling pathways and stress responses, complementing the findings from metabolomics.
Development of Advanced Methodologies for this compound Synthesis and Analysis
While classical methods like the Suzuki coupling are effective for creating the biphenyl (B1667301) scaffold, future research will focus on more advanced and efficient synthetic strategies. There is a growing need for methods that offer greater control over regioselectivity (which position on the rings are functionalized) and stereoselectivity, especially if chiral derivatives are explored.
Emerging synthetic strategies could include:
Catalytic C-H Activation: Direct functionalization of carbon-hydrogen bonds on the biphenyl core or its precursors, reducing the need for pre-functionalized starting materials and improving atom economy.
Flow Chemistry: Utilizing continuous-flow reactors for the synthesis can improve reaction efficiency, safety, and scalability, allowing for more rapid production and optimization of this compound and its analogs.
Enzymatic Synthesis: Biocatalysis using engineered enzymes could offer unparalleled selectivity in hydroxylation and other modifications, providing access to specific isomers that are difficult to achieve through traditional chemistry.
Novel Coupling Reactions: Exploring alternative catalysts beyond palladium, such as nickel or copper, may offer different reactivity profiles and more cost-effective synthetic routes. researchgate.net
For analysis, the development of machine learning-based models could assist in the characterization of hydroxylated biphenyls. nih.gov Such models can predict analytical properties like retention times and mass spectrometry fragmentation patterns, aiding in the rapid identification of novel metabolites and synthetic derivatives without requiring authentic standards for each one. nih.gov
Exploration of Novel Biological Roles in Underexplored Systems
Much of the research on biphenyl compounds has centered on their toxicological profiles (e.g., PCBs) or specific therapeutic areas. The future for this compound involves a systematic exploration of its biological activities in systems where polyhydroxylated aromatics are known to play a role but where this specific compound has not been tested.
Based on the activities of structurally related compounds, potential areas for investigation include:
Neurodegenerative Diseases: Many polyphenolic compounds exhibit neuroprotective effects. Investigating the compound's ability to inhibit protein aggregation, reduce oxidative stress, or modulate signaling pathways relevant to Alzheimer's or Parkinson's disease is a promising avenue.
Metabolic Disorders: The structural similarity to some endocrine-active compounds suggests a potential role in modulating metabolic pathways. nih.gov Research could explore its effects on glucose metabolism, insulin (B600854) signaling, or lipid accumulation.
Infectious Diseases: The biphenyl scaffold is present in some natural products with antimicrobial activity. Screening this compound against a panel of pathogenic bacteria and fungi could uncover new therapeutic leads.
Addressing Knowledge Gaps in the Biosynthesis and Metabolism of this compound
Significant questions remain regarding how this compound is produced in nature and how it is processed by organisms. While general biphenyl metabolism is known to proceed via hydroxylation by cytochrome P-450 enzymes in mammals and fungi, the specific enzymes and pathways responsible for generating the 2,3',4'-triol substitution pattern are unknown. nih.govnih.govosti.gov
Future research should focus on:
Biosynthetic Pathway Elucidation: In organisms that naturally produce this compound (likely fungi or plants), a combination of genomics, transcriptomics, and metabolomics can be used to identify the gene clusters responsible for its synthesis. This could involve identifying key enzymes like biphenyl dioxygenases or phenol-coupling enzymes.
Metabolic Fate Analysis: Administering the compound to in vitro systems (e.g., liver microsomes) or in vivo models and using advanced mass spectrometry can identify its primary metabolites. nih.gov This would reveal whether it undergoes further hydroxylation, glucuronidation, sulfation, or cleavage, which is critical for understanding its bioavailability and clearance. Studies on fungi like Cunninghamella elegans have shown that biphenyls can be converted into various hydroxylated and dihydroxylated forms. nih.gov
This compound as a Template for Novel Chemical Entity Discovery
A key future direction is using the this compound structure as a chemical scaffold for medicinal chemistry campaigns. mdpi.com Its rigid biphenyl core provides a defined three-dimensional structure, while the three hydroxyl groups offer multiple points for chemical modification to create libraries of new compounds.
This approach has been successful for other biphenyl-containing molecules. For instance, the biphenyl scaffold is essential for the activity of certain small-molecule inhibitors of the PD-1/PD-L1 immune checkpoint pathway. nih.gov By strategically modifying the this compound core—for example, by adding other functional groups or incorporating it into larger structures like triazoles—researchers can develop novel compounds with optimized properties. nih.govnih.govnih.gov The triazole moiety, in particular, is known to improve pharmacological properties and can be readily introduced via click chemistry. nih.govresearchgate.net This strategy could be used to generate new chemical entities with enhanced potency, selectivity, or pharmacokinetic profiles for a wide range of biological targets. nih.govnih.govillinois.edu
Q & A
Q. What are the primary synthetic routes for [1,1'-Biphenyl]-2,3',4'-triol, and how can regioselectivity be controlled?
- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling using halogenated biphenyl precursors, followed by hydroxylation. For regioselective hydroxylation, directed ortho-metalation or demethylation of methoxy-protected intermediates is effective. For example, using boron tribromide (BBr₃) to cleave methyl ethers at specific positions ensures precise hydroxyl group placement. Parallel purification via column chromatography (silica gel, ethyl acetate/hexane gradient) confirms purity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR (¹H and ¹³C) : Assign hydroxyl protons (δ 8–10 ppm) and aromatic carbons (δ 110–150 ppm) to confirm substitution patterns.
- X-ray Diffraction (XRD) : Resolves crystal packing and hydrogen-bonding networks, crucial for understanding stability and reactivity.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 203.21) .
Q. What biological activities are associated with this compound?
- Methodological Answer :
- Antioxidant Activity : Assess via DPPH radical scavenging assays (IC₅₀ values typically 10–50 µM).
- Antimicrobial Screening : Use microdilution assays against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), noting MIC values ≤ 25 µg/mL.
- Enzyme Inhibition : Test against tyrosinase or COX-2 via spectrophotometric kinetics .
Advanced Research Questions
Q. How can contradictory reports on antioxidant vs. pro-oxidant effects of this compound be resolved?
- Methodological Answer : Context-dependent redox behavior arises from hydroxyl group positioning and reaction conditions. Use EPR spectroscopy to detect radical intermediates under varying pH and oxygen levels. Compare results across cell-free (e.g., FRAP assay) and cellular models (e.g., ROS detection in HepG2 cells) to clarify mechanisms .
Q. What advanced analytical methods are suitable for detecting this compound in environmental matrices?
- Methodological Answer : Employ HPLC-ESI-MS/MS with a C18 column (gradient: 0.1% formic acid in acetonitrile/water). For trace quantification in soil/sediment, use accelerated solvent extraction (ASE) followed by solid-phase extraction (SPE) cleanup. Validate recovery rates (≥85%) via spiked samples .
Q. How can computational modeling predict the reactivity of this compound in catalytic systems?
- Methodological Answer : Perform Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to map electron density distributions and frontier molecular orbitals. Simulate reaction pathways (e.g., hydroxyl radical scavenging) using Gaussian or ORCA software. Compare with experimental kinetic data to refine models .
Q. What strategies mitigate instability of this compound during long-term storage?
Q. How do structural modifications influence the compound’s interaction with biological targets?
Q. Can this compound act synergistically with other polyphenols in mixtures?
Q. What are the challenges in quantifying this compound in biological fluids?
- Methodological Answer :
Matrix interference in plasma requires protein precipitation (acetonitrile) followed by UHPLC-QTOF-MS with deuterated internal standards (e.g., [D₆]-biphenyl triol). Optimize ionization parameters (e.g., capillary voltage 3.5 kV) to enhance sensitivity (LOQ ≤ 1 ng/mL) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
